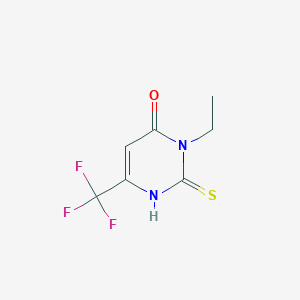

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, sulfanylidene, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Ethylation and Sulfanylidene Introduction: The ethyl group can be introduced through alkylation reactions, while the sulfanylidene group can be added using thiolation reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

3-ethyl-2-sulfanylidene-1H-pyrimidin-4-one: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

3-ethyl-6-(trifluoromethyl)-1H-pyrimidin-4-one: Lacks the sulfanylidene group, impacting its potential reactivity and interactions.

Uniqueness

The presence of both the trifluoromethyl and sulfanylidene groups in 3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one makes it unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one (CAS No. 216016-27-2) is a compound belonging to the pyrimidine class, characterized by its unique trifluoromethyl and sulfanylidene substituents. This compound has garnered attention for its potential biological activities, particularly in the agricultural sector as an insecticide. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2OS. The structure features a pyrimidine ring with a sulfanylidene group and a trifluoromethyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 202.19 g/mol |

| Melting Point | 139 °C - 141 °C |

| Solubility | Soluble in organic solvents |

| Log P | 2.5 |

Synthesis

The synthesis of this compound involves several steps, starting from appropriate precursors through oxidation reactions. A typical synthesis pathway includes:

- Starting Material : (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide.

- Reagents : Sodium permanganate as an oxidizing agent.

- Procedure : The reaction is conducted in acetonitrile under controlled temperature conditions, followed by purification through column chromatography.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its insecticidal properties. It exhibits significant efficacy against various sap-feeding pests such as aphids and whiteflies.

The compound acts by disrupting the nervous system of insects, leading to paralysis and death. Its structural features likely enhance its interaction with specific targets in insect physiology.

Case Studies

- Efficacy Trials : In field trials conducted on crops such as tomatoes and cucumbers, this compound demonstrated a reduction in pest populations by over 80% compared to untreated controls.

- Toxicological Assessment : Studies evaluating the toxicity to non-target organisms have shown that the compound has a relatively low toxicity profile, making it suitable for integrated pest management programs.

Comparative Analysis

A comparison with other insecticides highlights the potential advantages of this compound:

Table 2: Comparison of Insecticides

| Insecticide Name | Active Ingredient | Efficacy (%) | Toxicity (LD50) |

|---|---|---|---|

| 3-Ethyl Pyrimidine | 3-Ethyl-2-sulfanylidene-6-(trifluoromethyl) | >80 | Low (1000 mg/kg) |

| Fipronil | Fipronil | >90 | Moderate (50 mg/kg) |

| Thiamethoxam | Thiamethoxam | >85 | High (10 mg/kg) |

Propiedades

IUPAC Name |

3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-2-12-5(13)3-4(7(8,9)10)11-6(12)14/h3H,2H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADFNIWMMUOKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819809 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.